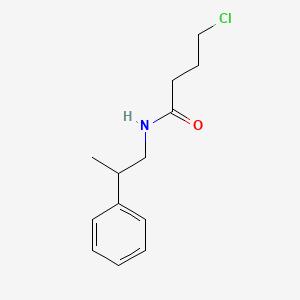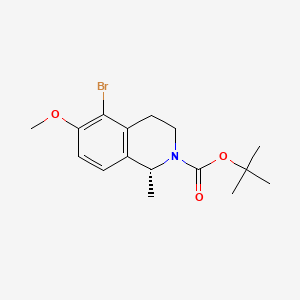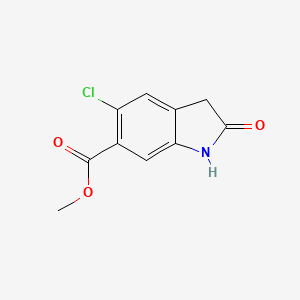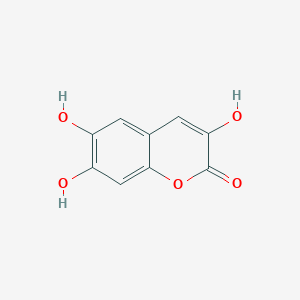
3,6,7-Trihydroxycoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,7-Trihydroxycoumarin is a naturally occurring polyphenolic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This compound is known for its potent antioxidant properties and has been studied for its potential therapeutic applications, including anticancer and antiviral activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,6,7-Trihydroxycoumarin can be synthesized through various methods. One common approach involves the hydroxylation of coumarin derivatives. For instance, starting with esculetin (6,7-dihydroxycoumarin), hydroxylation at the 3-position can be achieved using specific reagents and conditions . Another method involves the use of cytochrome P450 enzymes to catalyze the hydroxylation of esculetin to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and isolation from natural sources, such as the green alga Dasycladus vermicularis . The compound can also be synthesized through chemical methods, which may involve multi-step reactions starting from simpler coumarin derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6,7-Trihydroxycoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroxycoumarin derivatives.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized coumarin derivatives.
Reduction: Dihydroxycoumarin derivatives.
Substitution: Various substituted coumarin derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its antioxidant properties make it a valuable compound for studying oxidative stress and related biological processes.
Medicine: It has shown potential as an anticancer and antiviral agent.
Industry: It is used in the formulation of cosmetic products due to its antioxidant properties.
Mécanisme D'action
The mechanism of action of 3,6,7-trihydroxycoumarin involves its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. It interacts with molecular targets such as enzymes involved in the generation of ROS, thereby reducing oxidative damage to cells . Additionally, it has been shown to inhibit specific enzymes, such as the proteolytic activity of HCV NS3pro/Pep4A, making it a potential antiviral agent .
Comparaison Avec Des Composés Similaires
3,6,7-Trihydroxycoumarin can be compared with other hydroxylated coumarins, such as:
6,7-Dihydroxycoumarin: Lacks the hydroxyl group at the 3-position, resulting in different chemical and biological properties.
7,8-Dihydroxycoumarin: Lacks the hydroxyl group at the 6-position, leading to variations in its antioxidant activity.
3,7,8-Trihydroxycoumarin: Similar structure but with the hydroxyl groups at different positions, affecting its reactivity and biological effects
This compound stands out due to its unique combination of hydroxyl groups, which contribute to its potent antioxidant and therapeutic properties.
Propriétés
Formule moléculaire |
C9H6O5 |
|---|---|
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
3,6,7-trihydroxychromen-2-one |
InChI |
InChI=1S/C9H6O5/c10-5-1-4-2-7(12)9(13)14-8(4)3-6(5)11/h1-3,10-12H |
Clé InChI |
LUODACDZXGGDIL-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=O)OC2=CC(=C1O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



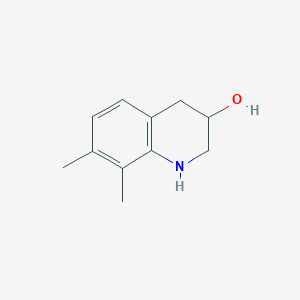
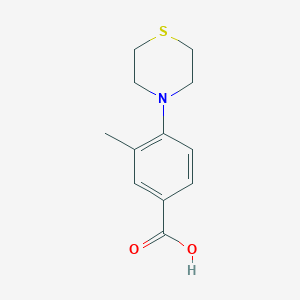
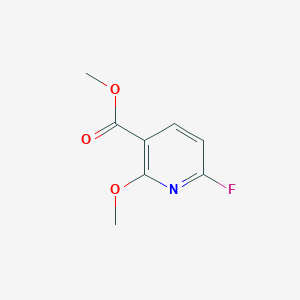
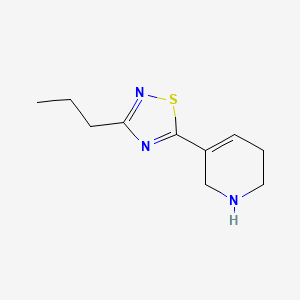
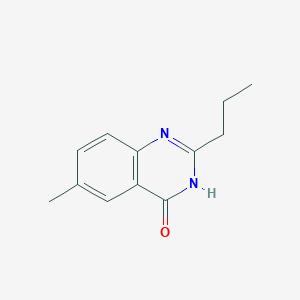
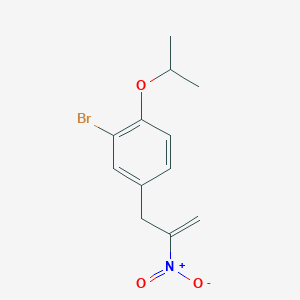
![5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13892150.png)
![4-Methylpyrimido[2,1-a]isoquinolin-2-one](/img/structure/B13892153.png)

